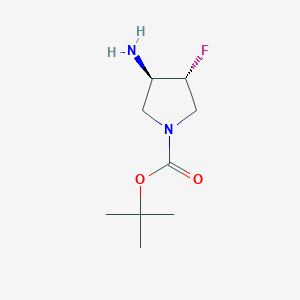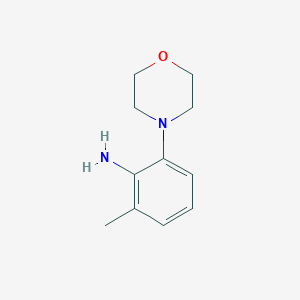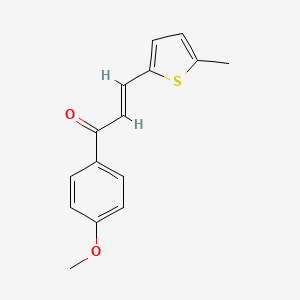
(2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as 4-Methoxyphenyl-5-methylthiophene-2-carboxylic acid ethyl ester, is a chemical compound with a molecular formula of C16H16O2S. It is an important organic intermediate that has various applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of (2E)-1-((2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-onenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms, such as inhibition of oxidative stress, modulation of inflammatory mediators, and regulation of cellular signaling pathways. It has been reported to interact with various molecular targets, such as enzymes, receptors, and transcription factors, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
(2E)-1-((2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-onenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to have various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been found to inhibit the production of inflammatory mediators, such as cytokines and prostaglandins, by modulating the activity of various enzymes and transcription factors. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to have anticancer and antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-((2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-onenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can limit its bioavailability and effectiveness in some assays. It can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on (2E)-1-((2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-onenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. One direction is to investigate its potential therapeutic applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases. Another direction is to explore its molecular targets and mechanisms of action in more detail, which can provide insights into its biological activities and help to identify new therapeutic targets. Additionally, there is a need to develop more efficient and effective synthesis methods for (2E)-1-((2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-onenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, which can improve its yield and purity and reduce the cost of production.
Wissenschaftliche Forschungsanwendungen
(2E)-1-((2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-onenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has various applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, analgesic, antimicrobial, anticancer, and antitumor activities. It has also been found to have potential therapeutic applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-3-8-14(18-11)9-10-15(16)12-4-6-13(17-2)7-5-12/h3-10H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZFCMVJHZHWBH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B3103403.png)
![2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (Z)-](/img/structure/B3103411.png)
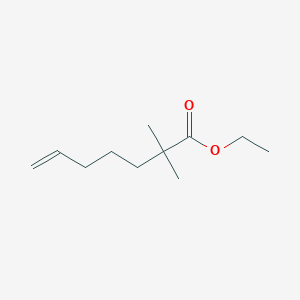
![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)

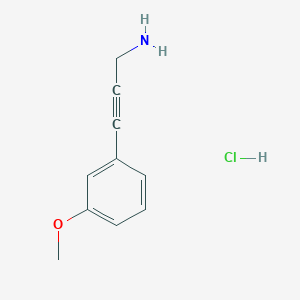
![1,3-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B3103455.png)

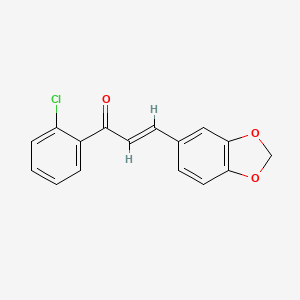
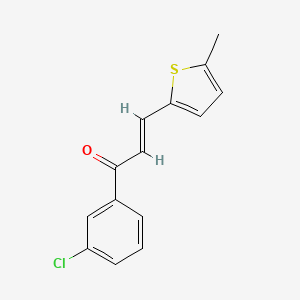
![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)
